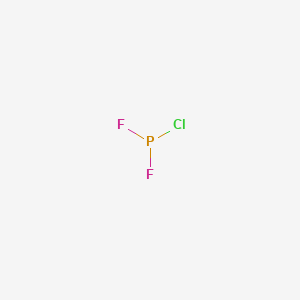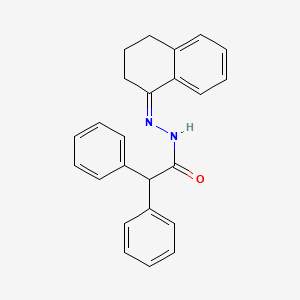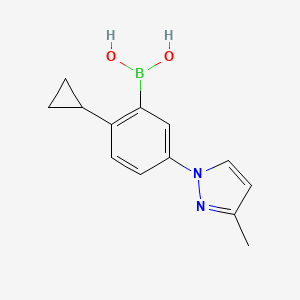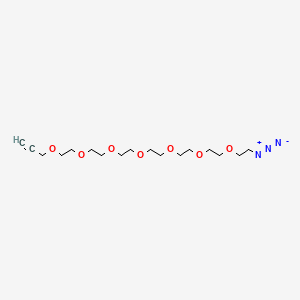
Isosorbide2-Mononitrate5-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosorbide2-Mononitrate5-beta-D-Glucuronide is a chemical compound with the molecular formula C12H17NO12 and a molecular weight of 367.3 g/mol . It is a derivative of isosorbide mononitrate, which is commonly used in the treatment of angina pectoris due to its vasodilating properties . This compound is characterized by the presence of a glucuronide moiety, which enhances its solubility and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide2-Mononitrate5-beta-D-Glucuronide typically involves the glucuronidation of isosorbide mononitrate. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid to isosorbide mononitrate . Chemical methods involve the use of glucuronic acid derivatives and suitable catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization, filtration, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Isosorbide2-Mononitrate5-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrates and carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include nitrates, carboxylic acids, and amino derivatives .
Applications De Recherche Scientifique
Isosorbide2-Mononitrate5-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
Mécanisme D'action
The mechanism of action of Isosorbide2-Mononitrate5-beta-D-Glucuronide involves the release of nitric oxide, which mediates vasodilation by relaxing smooth muscle cells in blood vessels . This leads to a reduction in cardiac preload and afterload, thereby alleviating symptoms of angina pectoris . The glucuronide moiety enhances the compound’s solubility and bioavailability, improving its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isosorbide Mononitrate: A parent compound used in the treatment of angina pectoris.
Isosorbide Dinitrate: Another nitrate compound with similar vasodilating properties.
Nitroglycerin: A well-known nitrate used for rapid relief of angina.
Uniqueness
Isosorbide2-Mononitrate5-beta-D-Glucuronide is unique due to its enhanced solubility and bioavailability provided by the glucuronide moiety . This makes it a valuable compound for research and therapeutic applications, offering potential advantages over its parent compounds in terms of pharmacokinetics and efficacy .
Propriétés
Formule moléculaire |
C12H17NO12 |
|---|---|
Poids moléculaire |
367.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5+,6+,7-,8-,9-,10+,12-/m1/s1 |
Clé InChI |
MQHSDQNPAIOBOQ-XDCWKZCUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)



![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)

![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)
![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)

![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)
